(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone hydrochloride
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Overview
Description
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple, ionic, covalent, etc.) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .Scientific Research Applications
Synthesis and Biological Activities
Research has focused on synthesizing new derivatives of this chemical structure to explore their antimicrobial and pharmacological properties. For instance, Patel et al. (2011) synthesized a series of pyridine derivatives to investigate their in vitro antimicrobial activity, revealing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Tsuno et al. (2017) identified a novel series of derivatives as selective TRPV4 channel antagonists, demonstrating analgesic effects in animal models, which highlights their potential for treating pain (Tsuno et al., 2017).
Crystal Structure Analysis
The analysis of crystal structures of related compounds provides insights into their molecular interactions and potential applications in materials science. Revathi et al. (2015) presented the crystal structure of a related adduct, contributing to the understanding of molecular conformations and intermolecular interactions (Revathi et al., 2015).
Anticancer and Antituberculosis Studies
Compounds structurally similar to "(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone hydrochloride" have been evaluated for their anticancer and antituberculosis activities. Mallikarjuna et al. (2014) synthesized derivatives showing significant activity against breast cancer cell lines and M. tuberculosis, suggesting their potential as therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Enzyme Inhibition for Alzheimer's Disease
A series of multifunctional amides, including derivatives of this compound, was synthesized and evaluated for enzyme inhibitory potentials, highlighting their mild cytotoxicity and moderate enzyme inhibition, which could be beneficial for Alzheimer's disease therapy (Hassan et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-(2-methylphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2.ClH/c1-13-5-3-4-6-14(13)17(22)21-11-9-20(10-12-21)15-7-8-16(23-2)19-18-15;/h3-8H,9-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBQKJACLPABLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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